molecular formula C6H8O2 B117999 1,4-Cyclohexanedione-d8 CAS No. 23034-25-5

1,4-Cyclohexanedione-d8

Cat. No. B117999
CAS RN: 23034-25-5
M. Wt: 120.18 g/mol
InChI Key: DCZFGQYXRKMVFG-SVYQBANQSA-N
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Description

1,4-Cyclohexanedione (CHD) is an organic compound that undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .


Synthesis Analysis

1,4-Cyclohexanedione-d8 is available as a custom synthesis . A highly selective, scalable, and continuous-flow process has been developed for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone in a millimetre-scale structured multichannel reactor .


Molecular Structure Analysis

The molecular formula of 1,4-Cyclohexanedione is C6H8O2 . The 1,4-Cyclohexanedione molecule contains a total of 16 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 ketones (aliphatic) .


Chemical Reactions Analysis

1,4-Cyclohexanedione (CHD) undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .


Physical And Chemical Properties Analysis

1,4-Cyclohexanedione has a density of 1.1±0.1 g/cm3, a boiling point of 226.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine

Scientists have developed a catalytic methodology to transform beech lignin-derived dimers and oligomers into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .

Monomer for Polymer Synthesis

1,4-Cyclohexanedione-d8 is useful as a monomer to produce polycarbonates, polyethers, and polyesters . These include scratch-resistant coatings and supramolecular associations owing to the distinct cis/trans isomerism of this molecule .

Pharmaceutical Building Blocks

1,4-Cyclohexanedione-d8 serves as a direct synthetic precursor to a range of pharmaceuticals, typically by the functionalization of one or both hydroxyl groups . For example, it is used in the synthetic routes to phenyl cyclohexylcarboxamides, dihydroartemisinin and derivatives, and compounds with distinct anti-cancer properties .

Production of 1,4-Cyclohexanedione

1,4-Cyclohexanedione-d8 is also the prime industrial precursor to 1,4-cyclohexanedione , a highly versatile platform molecule for the production of pharmaceuticals such as the analgesic Cebranopadol .

Preparation of Polyamides and Polyimides

Diamines such as 1,4-Cyclohexanedione-d8 are used in the preparation of polyamides and polyimides . These are types of polymers that have a wide range of applications in various industries.

Preparation of Polyureas and Polyurethanes

1,4-Cyclohexanedione-d8 is also used in the preparation of polyureas and polyurethanes . These are other types of polymers that are used in a variety of applications, from flexible foams and elastomers to rigid foams and paints.

Production of Biologically Active Compounds

Diamines such as 1,4-Cyclohexanedione-d8 are used in the production of biologically active compounds . These compounds have a wide range of applications in the field of medicine and biology.

Oxidation Reactions

1,4-Cyclohexanedione-d8 undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulphuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .

Safety and Hazards

According to the safety data sheet, personal protective equipment should be worn when handling 1,4-Cyclohexanedione-d8 . Contact with skin, eyes, and clothing should be avoided. Dust formation should be avoided, and the substance should not be ingested or inhaled .

Future Directions

A catalytic methodology has been presented to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .

Mechanism of Action

Target of Action

1,4-Cyclohexanedione-d8 is primarily used in the dehydrogenation process . The primary target of this compound is the dehydrogenation reaction . This reaction is crucial in the formation of highly valuable ketones, aldehydes, and aromatic compounds from renewable feedstock .

Mode of Action

The mode of action of 1,4-Cyclohexanedione-d8 involves its interaction with a catalyst in a dehydrogenation process . The compound undergoes a reaction in the presence of a 10 wt% Pd/C catalyst . This reaction leads to the transformation of 1,4-Cyclohexanedione-d8 into hydroquinone .

Biochemical Pathways

The biochemical pathway affected by 1,4-Cyclohexanedione-d8 is the dehydrogenation pathway . This pathway is responsible for the conversion of 1,4-Cyclohexanedione-d8 into hydroquinone . The downstream effects of this pathway include the production of highly valuable ketones, aldehydes, and aromatic compounds .

Pharmacokinetics

The compound’s adme properties would likely be influenced by factors such as its molecular weight (1121265 g/mol) and its chemical structure . These properties could impact the compound’s bioavailability.

Result of Action

The result of the action of 1,4-Cyclohexanedione-d8 is the production of hydroquinone . This compound is produced through a highly selective and scalable continuous-flow process . The process results in almost complete conversion (>99%) with very high selectivity (>99%) and yield (>98%) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1,4-Cyclohexanedione-d8. For instance, the dehydrogenation reaction of 1,4-Cyclohexanedione-d8 is strongly influenced by temperature and liquid feed flow . These factors significantly affect the conversion and selectivity of the reaction .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZFGQYXRKMVFG-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434031
Record name 1,4-Cyclohexanedione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanedione-d8

CAS RN

23034-25-5
Record name 1,4-Cyclohexanedione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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